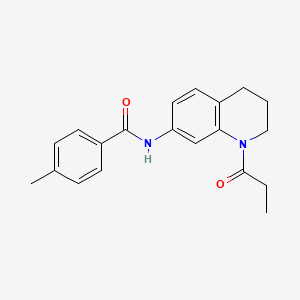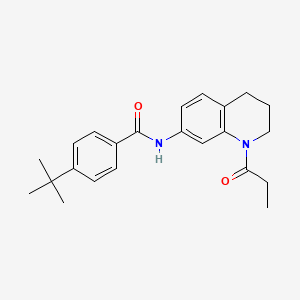
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 4MTPB, is a synthetic molecule with potential applications in pharmaceuticals, materials science, and biochemistry. It is a member of the quinoline family, a class of compounds with a wide range of biological activities. 4MTPB has been studied for its potential use in the treatment of a variety of diseases and conditions, including cancer, inflammation, and neurodegenerative disorders. In addition, 4MTPB has been studied for its potential applications in materials science and biochemistry.
科学的研究の応用
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in a variety of scientific research areas. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of several cancer cell lines in vitro. In addition, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential anti-inflammatory and neuroprotective effects. It has been shown to inhibit the release of pro-inflammatory cytokines, and to protect neurons from oxidative stress-induced damage. 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has also been studied for its potential use in the treatment of diabetes, as it has been shown to reduce glucose levels in diabetic mice.
作用機序
The mechanism of action of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of proteins, lipids, and carbohydrates. In addition, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to inhibit the activity of several enzymes involved in the synthesis of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can inhibit the growth of several cancer cell lines, as well as inhibit the release of pro-inflammatory cytokines. In animal studies, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to reduce glucose levels in diabetic mice, and to protect neurons from oxidative stress-induced damage. In addition, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to reduce the levels of cholesterol and triglycerides in the blood, as well as reduce inflammation.
実験室実験の利点と制限
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and can be synthesized in a relatively short period of time. In addition, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is relatively stable, and can be stored for extended periods of time. However, 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be toxic in high concentrations, and should be handled with care.
将来の方向性
The potential applications of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide are numerous, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Future research should focus on the development of more effective delivery systems for 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, as well as the optimization of its synthesis process. In addition, further research should be conducted to explore the potential use of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in the treatment of other diseases and conditions, such as neurodegenerative disorders and diabetes. Finally, further research should be conducted to explore the potential use of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in materials science and biochemistry.
合成法
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized by condensation of 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid and 4-methylbenzamide in the presence of anhydrous sodium acetate. This reaction is carried out in an aqueous solution of methanol at a temperature of 120°C for a period of 4 hours. The resulting product is a white solid that is soluble in organic solvents. The purity of the synthesized 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-12-4-5-15-10-11-17(13-18(15)22)21-20(24)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJWNXCFNDYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)










